Dioctyldi(lauroyloxy)tin

Descripción

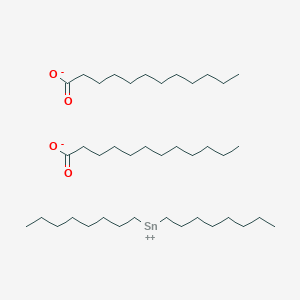

Dioctyldi(lauroyloxy)tin, also known as dioctyltin dilaurate (CAS 3648-18-8), is an organotin compound with the molecular formula C₄₀H₈₀O₄Sn . It is characterized by two lauroyloxy (dodecanoyloxy) groups and two octyl chains bonded to a central tin atom. This structure confers lipophilic properties, making it highly compatible with polymeric matrices.

Propiedades

Fórmula molecular |

C40H80O4Sn |

|---|---|

Peso molecular |

743.8 g/mol |

Nombre IUPAC |

dioctyltin(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

Clave InChI |

XQBCVRSTVUHIGH-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCC[Sn+2]CCCCCCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Overview of Tin Compounds

| Compound Name | CAS Number | Molecular Formula | Structure Type | Primary Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 3648-18-8 | C₄₀H₈₀O₄Sn | Organotin | PVC stabilizer, polyurethane catalyst | 776.37 |

| Tin(II) fluoride | 7783-47-3 | SnF₂ | Inorganic | Dental anticavity agent (toothpaste) | 156.71 |

| Stannous chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | Inorganic hydrate | Reducing agent, tin plating | 225.65 |

Key Comparisons:

Structural Complexity vs. Simplicity: this compound’s organometallic structure (long alkyl and ester chains) enables superior compatibility with organic polymers, unlike inorganic counterparts like SnF₂ or SnCl₂ . Tin(II) fluoride’s ionic Sn-F bonds make it water-soluble and suitable for oral care, whereas this compound’s hydrophobicity restricts it to non-aqueous systems .

Thermal Stability :

- This compound operates effectively at high temperatures (≥200°C), critical for PVC processing. In contrast, SnCl₂·2H₂O decomposes upon heating, limiting its use to low-temperature applications like electroplating .

Catalytic vs. Reactive Roles :

- This compound acts as a catalyst in polyurethane synthesis, whereas SnCl₂ serves as a reducing agent in redox reactions (e.g., converting nitro compounds to amines) .

Toxicity and Regulatory Status: Organotin compounds like this compound face stricter regulations due to environmental persistence and toxicity concerns. Tin(II) fluoride, however, is FDA-approved for dental use, reflecting its lower ecological risk .

Research Findings and Industrial Relevance

- Thermal Degradation Mitigation: this compound reduces PVC discoloration and chain scission by neutralizing HCl, outperforming inorganic tin salts in long-term stability tests .

- Catalytic Efficiency : In polyurethane foams, it achieves >90% reaction yield at 80°C, a benchmark unattainable by SnCl₂ or SnF₂ due to their incompatibility with organic reactants .

- Synergistic Formulations : Blending this compound with zinc stearate reduces tin content by 30–40% while maintaining performance, addressing cost and regulatory challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.